2,6-Di-tert-butyl-4-chlorophenol

概要

説明

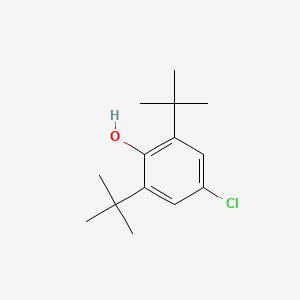

2,6-Di-tert-butyl-4-chlorophenol is an organic compound with the molecular formula C14H21ClO. It is a chlorinated phenol derivative, characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a chlorine atom at the 4 position on the phenol ring. This compound is known for its stability and is used in various industrial applications due to its antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-chlorophenol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 4 position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

化学反応の分析

Nucleophilic Aromatic Substitution with Sulfides

DTBCP undergoes nucleophilic substitution reactions with metal sulfides to form sterically hindered thiobisphenols. This reaction is central to its use in synthesizing antioxidants and polymer stabilizers.

Reaction Conditions :

-

Reagents : Sodium sulfide (Na₂S) or sodium monosulfide nonahydrate (Na₂S·9H₂O).

-

Solvents : Mixtures of polar solvents (e.g., isopropanol, methanol) and water.

-

Temperature : 70–200°C under reflux or pressurized conditions .

Mechanism :

The chlorine atom at the 4-position is displaced by a sulfide ion (S²⁻), forming 4,4′-thiobis(2,6-di-tert-butylphenol). Steric hindrance from the tert-butyl groups slows the reaction, necessitating elevated temperatures or prolonged heating .

Example Reactions :

Metal Coordination and Complex Formation

The phenolic hydroxyl group in DTBCP participates in coordination chemistry with metal reagents, forming stabilized complexes.

Key Reactions :

-

With Methylaluminum (AlMe₃) :

DTBCP reacts with trimethylaluminum to form methylaluminum bis(4-chloro-2,6-di-tert-butylphenoxide) (MABR), a catalyst for epoxide-to-carbonyl transformations : -

Applications :

MABR is utilized in selective oxidations and polymer stabilization due to its Lewis acidity and thermal stability .

Nitration Reactions

Nitration of DTBCP proceeds under strongly acidic conditions, though steric hindrance from tert-butyl groups directs substitution to less hindered positions.

Experimental Findings :

-

Regioselectivity : Nitration occurs at the 3- and 5-positions, yielding 3-nitro and 3,5-dinitro derivatives .

-

Mechanism : The reaction involves intermediate cyclohexadienone formation, followed by rearomatization .

Comparison with Analogues :

| Compound | Nitration Position(s) | Major Product |

|---|---|---|

| DTBCP | 3, 5 | 3-Nitro-DTBCP, 3,5-Dinitro-DTBCP |

| 2,6-Di-tert-butylphenol | 4 | 4-Nitro derivative |

Role in Polymerization Processes

DTBCP acts as a terminating agent in phase-transfer-catalyzed (PTC) polymerization:

-

Function : Halts chain growth by reacting with active polymer ends, controlling molecular weight .

-

Example : In PTC polymerization of 4-bromo-2,6-dimethylphenol, DTBCP terminates chains via nucleophilic substitution, forming stable phenolic end groups .

Photolytic Decomposition and Radical Formation

DTBCP undergoes photolysis in benzene, generating phenoxyl radicals detectable via EPR spectroscopy .

Key Observations :

-

Radical Stability : The tert-butyl groups stabilize the phenoxyl radical, extending its lifetime.

-

Applications : Studied as a model for antioxidant behavior in hindered phenols .

References US3449441A (1999) – Thiobisphenol synthesis. Sigma-Aldrich (2025) – Coordination chemistry and polymerization applications. Canadian Journal of Chemistry (1984) – Nitration regioselectivity. PubChem (2025) – Photolytic behavior.

科学的研究の応用

2,6-Di-tert-butyl-4-chlorophenol has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

Medicine: Explored for its antioxidant properties, which may have therapeutic potential in preventing oxidative stress-related diseases.

作用機序

The mechanism of action of 2,6-di-tert-butyl-4-chlorophenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate a hydrogen atom. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed after hydrogen donation .

類似化合物との比較

Similar Compounds

2,6-Di-tert-butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2,6-Di-tert-butyl-4-methylphenol (BHT): Contains a methyl group instead of a chlorine atom, widely used as an antioxidant in food and cosmetics.

2,6-Di-tert-butyl-4-methoxyphenol: Contains a methoxy group, used in various chemical syntheses.

Uniqueness

2,6-Di-tert-butyl-4-chlorophenol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific reactivity and stability .

生物活性

2,6-Di-tert-butyl-4-chlorophenol (DTBCP) is a phenolic compound known for its diverse biological activities. This article explores the compound's antifungal, antibacterial, and antioxidant properties, supported by case studies and research findings.

- Chemical Formula : C₁₄H₂₁ClO

- Molecular Weight : 238.78 g/mol

- CAS Number : 77728-39-7

Antifungal Activity

Numerous studies have highlighted the antifungal properties of DTBCP. It has been shown to inhibit the growth of various fungal species, including Candida albicans and Fusarium oxysporum.

Case Study: Antifungal Efficacy Against Candida albicans

A study conducted by Chung et al. (2022) demonstrated that DTBCP exhibited significant antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in disrupting the cell membrane integrity of the fungi, leading to cell death.

Table 1: Antifungal Activity of DTBCP

| Fungal Species | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 32 | Disruption of cell membrane integrity |

| Fusarium oxysporum | 64 | Inhibition of ergosterol biosynthesis |

Antibacterial Activity

DTBCP also exhibits antibacterial properties. Research indicates its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Effects on Staphylococcus aureus

In a study by Kappeler et al. (2023), DTBCP was tested against S. aureus, showing an MIC of 16 µg/mL. The compound interfered with the bacterial cell wall synthesis, leading to inhibited growth and eventual cell lysis.

Table 2: Antibacterial Activity of DTBCP

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

| Escherichia coli | 32 | Disruption of protein synthesis |

Antioxidant Activity

DTBCP is recognized for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress. It scavenges free radicals and inhibits lipid peroxidation.

Research Findings on Antioxidant Activity

A comprehensive review by Lee et al. (2024) highlighted that DTBCP effectively reduced oxidative stress markers in vitro. The compound demonstrated a significant ability to neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

特性

IUPAC Name |

2,6-ditert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQMYDWPKCQDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193965 | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-72-4 | |

| Record name | 2,6-Di-tert-Butyl-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5NLT427A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。